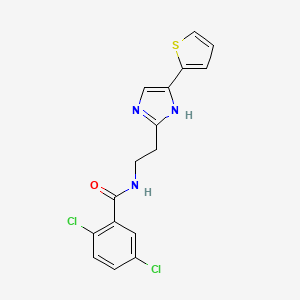

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3OS/c17-10-3-4-12(18)11(8-10)16(22)19-6-5-15-20-9-13(21-15)14-2-1-7-23-14/h1-4,7-9H,5-6H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJRRAGPQIHOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole-thiophene intermediate, which is then coupled with a dichlorobenzamide derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the imidazole or thiophene rings, altering the compound’s properties.

Substitution: Halogen atoms in the benzamide core can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as semiconductors and polymers.

Biological Studies: It is used in molecular docking studies to understand its interaction with enzymes and receptors, aiding in drug design.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

- 2,4-dichloro-N-(2,2,2-trichloro-1-(2-(phenylcarbamothioyl)hydrazine-1-carbothioamido)ethyl)benzamide

- 2,5-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Uniqueness

2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both imidazole and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Biological Activity

2,5-Dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The compound is characterized by its unique structure which includes a dichlorobenzamide moiety linked to a thiophenyl-substituted imidazole. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables for clarity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds, suggesting that this compound may exhibit significant fungicidal activity. For example, related thiophenyl derivatives have demonstrated high efficacy against various fungal strains. The structure–activity relationship (SAR) indicates that the presence of chlorine atoms and the thiophene ring enhances antifungal potency.

Table 1: Comparison of Antifungal Efficacy (EC50 Values)

The above table illustrates that compound 4f, which shares structural similarities with our target compound, exhibits superior antifungal activity compared to established fungicides.

Anticancer Activity

In addition to antifungal properties, compounds with similar imidazole and benzamide structures have been investigated for anticancer activity. Studies suggest that such compounds can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on benzamide derivatives showed that certain compounds could inhibit dihydrofolate reductase (DHFR), a critical enzyme in cancer cell metabolism. The inhibition of DHFR leads to reduced levels of tetrahydrofolate, thus impairing DNA synthesis and cell proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DHFR and IMPDH, leading to reduced nucleotide synthesis.

- Disruption of Cellular Signaling : The imidazole ring may interact with cellular receptors or kinases involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2,5-dichloro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and amide bond formation. Key steps include:

- Thiophene-imidazole intermediate preparation : Controlled condensation of thiophene derivatives with imidazole precursors under reflux conditions (ethanol or DMF as solvents) .

- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) to link the benzamide moiety to the imidazole-ethyl group. Temperature control (0–5°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are critical for isolating high-purity products .

Optimization focuses on solvent selection (e.g., DMSO for polar intermediates), pH control during substitutions, and reaction time adjustments to maximize yields (typically 60–75%) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Analytical techniques are prioritized in this order:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify aromatic proton environments (e.g., thiophene δ 7.2–7.8 ppm, imidazole NH δ ~12 ppm) and confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₂Cl₂N₂OS requires exact mass 366.01 g/mol) .

- Infrared Spectroscopy (IR) : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, imidazole N-H ~3200 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and hydrogen bonding (e.g., centrosymmetrical dimers via N-H⋯N interactions) .

Q. What standardized assays are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target-specific enzymes (e.g., kinases, cytochrome P450) are incubated with the compound at varying concentrations (1–100 µM). IC₅₀ values are calculated using fluorometric or colorimetric readouts .

- Cell-Based Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity. Dose-response curves (0.1–50 µM) identify EC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in biological activity across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variability in pH, serum content, or incubation time. Standardize protocols (e.g., RPMI-1640 media, 5% FBS, 48-hour exposure) .

- Metabolic Stability : Differences in hepatic microsome stability (e.g., human vs. rodent) impact efficacy. Use LC-MS to quantify metabolite formation .

- Off-Target Effects : Employ CRISPR/Cas9 gene editing to knock out suspected off-target receptors and validate specificity .

Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological impact?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate environmental degradation. Monitor via HPLC .

- Sorption Experiments : Measure soil-water partition coefficients (Kd) using batch equilibration with loam or clay soils .

- Biotic Studies :

- Microbial Degradation : Incubate with activated sludge (OECD 301F test) to assess biodegradability .

- Aquatic Toxicity : Daphnia magna 48-hour LC₅₀ tests and algal growth inhibition assays (OECD 201/202) .

Q. How can molecular docking and dynamics simulations elucidate its interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with structural homology to known imidazole-binding enzymes (e.g., cytochrome bc₁ complex) .

- Docking Workflow :

Prepare ligand (compound) and receptor (target protein) files using AutoDockTools.

Define binding pockets via grid boxes (e.g., 60 × 60 × 60 ų).

Run Lamarckian genetic algorithm (50 runs) to identify low-energy poses .

- MD Simulations :

- Use AMBER or GROMACS for 100-ns simulations in explicit solvent (TIP3P water).

- Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to validate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.